2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-chlorobenzohydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom in the chlorophenyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It has been explored as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
Biological Research: The compound’s ability to interact with biological targets makes it a valuable tool in studying various biochemical pathways and mechanisms.
Industrial Applications: Its stability and reactivity make it suitable for use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological processes. The exact pathways involved can vary, but common mechanisms include the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.
2-(2-methylphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the chlorine atom on the phenyl ring.
2-(4-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is unique due to the specific combination of substituents on the oxadiazole ring. This unique structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-2-3-7-11(10)14-17-18-15(19-14)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJCCQKJFURZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355195 |
Source
|
Record name | STK200401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56894-40-7 |
Source
|
Record name | STK200401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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